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Compound of Interest

Compound Name:
2,4-Dibromo-5-

methoxybenzaldehyde

CAS No.: 99615-74-4

Cat. No.: B3025196 Get Quote

Executive Summary
For researchers in medicinal chemistry and materials science, the choice between 2,4-

Dibromobenzaldehyde (2,4-DBBA) and 2,5-Dibromobenzaldehyde (2,5-DBBA) is rarely

arbitrary. While they share a molecular formula (C₇H₄Br₂O), their reactivity profiles diverge

significantly due to the interplay of electronic activation and steric environment.

2,5-Dibromobenzaldehyde is the superior candidate for site-selective functionalization. The

electronic disparity between the C2 (ortho-activated) and C5 (meta-unactivated) positions

allows for highly predictable sequential cross-coupling reactions.

2,4-Dibromobenzaldehyde presents a regioselectivity challenge. Both bromine positions are

electronically activated by the aldehyde group (ortho/para), leading to competitive oxidative

addition rates and often requiring specialized ligands to achieve mono-selectivity.

Nucleophilic Activity: The 2,5-isomer generally exhibits higher carbonyl electrophilicity,

making it more reactive in condensation reactions (e.g., Schiff base formation) compared to

the 2,4-isomer, where the para-bromine atom dampens reactivity via resonance donation.

Molecular Architecture & Physical Properties
Understanding the physical baseline is critical for purification and handling.
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Property
2,4-
Dibromobenzaldeh
yde

2,5-
Dibromobenzaldeh
yde

Comparison Note

CAS Number 5629-98-1 74553-29-0 Distinct identifiers

Structure
Br at ortho (C2) &

para (C4)

Br at ortho (C2) &

meta (C5)

Determines electronic

bias

Melting Point 78 – 82 °C 88 – 92 °C
2,5-isomer packs

more efficiently

Appearance
White to off-white

crystalline solid

White to pale yellow

needles
Similar handling

Solubility
DCM, EtOAc, DMSO;

Insoluble in H₂O

DCM, EtOAc, DMSO;

Insoluble in H₂O

Standard organic

solubility

Electronic Character
C2 & C4 both

activated by -CHO

C2 activated; C5

unactivated
Key Differentiator

Mechanistic Analysis: The Regioselectivity
Divergence
The core difference lies in how the aldehyde group (a strong Electron Withdrawing Group,

EWG) influences the oxidative addition step in Palladium-catalyzed cross-couplings (Suzuki-

Miyaura, Sonogashira).

Electronic Activation Map
2,4-DBBA: The aldehyde activates the C2 position (ortho) and the C4 position (para) via

resonance (-M) and induction (-I).

Result: Both C-Br bonds are weakened. Palladium can insert at either site. Sterics slightly

favor C4, but coordination effects favor C2. Outcome: Low Selectivity.

2,5-DBBA: The aldehyde activates the C2 position (ortho). The C5 position is meta to the

aldehyde and receives no resonance activation.
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Result: The C2-Br bond is significantly more electrophilic than the C5-Br bond. Outcome:

High Selectivity for C2.

Visualization of Reactivity Pathways[6]

2,4-Dibromobenzaldehyde Competitive Oxidative Addition
(C2 vs C4)

Pd(0) Catalyst
Both sites activated

2,5-Dibromobenzaldehyde Selective Oxidative Addition
(C2 >>> C5)

Pd(0) Catalyst
Electronic discrimination

Mixture of Mono-arylated
Products + Bis-arylated

Hard to control

Pure 2-Aryl-5-bromo
benzaldehyde

High Yield

C4 is para (Activated)
C2 is ortho (Activated)

C5 is meta (Unactivated)
C2 is ortho (Activated)

Click to download full resolution via product page

Figure 1: Comparative reaction pathways for Pd-catalyzed cross-coupling. The 2,5-isomer

offers a "downhill" thermodynamic selectivity, while the 2,4-isomer presents a competitive

landscape.

Experimental Protocols
Protocol A: Site-Selective Suzuki Coupling of 2,5-
Dibromobenzaldehyde
Rationale: Exploiting the electronic activation of the C2-position.

Reagents:

2,5-Dibromobenzaldehyde (1.0 equiv)

Arylboronic acid (1.1 equiv)[1]

Pd(PPh₃)₄ (3-5 mol%)

Na₂CO₃ (2.0 equiv, 2M aqueous)[1]

Solvent: DME/Water or Toluene/Ethanol/Water (4:1:1)

Step-by-Step Methodology:
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Setup: Charge a Schlenk flask with 2,5-dibromobenzaldehyde (264 mg, 1.0 mmol),

arylboronic acid (1.1 mmol), and Pd(PPh₃)₄ (35 mg). Evacuate and backfill with Argon (3x).

Solvation: Add degassed Toluene (4 mL) and Ethanol (1 mL).

Activation: Add degassed 2M Na₂CO₃ (1 mL).

Reaction: Heat to 60-70°C (Do not reflux vigorously; milder heat preserves the C5-Br bond).

Monitor by TLC/LC-MS. The C2-Br reacts first due to the ortho-EWG effect.

Workup: Once the starting material is consumed (typically 4-6 h), cool to RT. Dilute with

EtOAc, wash with brine, dry over MgSO₄.

Purification: Flash chromatography.

Expected Outcome: >85% yield of 2-aryl-5-bromobenzaldehyde. The C5-Br remains intact

for a second diversification step.

Protocol B: Schiff Base Formation (Nucleophilic
Addition)
Rationale: The 2,5-isomer is more electrophilic. The 2,4-isomer requires longer reaction times

or acid catalysis due to the resonance donation from the 4-Br.

Reagents:

Dibromobenzaldehyde isomer (1.0 equiv)

Primary Amine (e.g., Aniline derivatives) (1.0 equiv)

Ethanol (anhydrous)

Catalytic Acetic Acid (drops)

Step-by-Step Methodology:

Dissolution: Dissolve 1.0 mmol of the aldehyde in 10 mL absolute ethanol.
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Addition: Add 1.0 mmol of the amine.

Catalysis: Add 2-3 drops of glacial acetic acid.

Reflux:

For 2,5-DBBA: Reflux for 2–3 hours. (Faster conversion).

For 2,4-DBBA: Reflux for 4–6 hours. (Slower conversion due to 4-Br +M effect).

Isolation: Cool to 0°C. The Schiff base typically precipitates. Filter and wash with cold

ethanol.

Reactivity Data Summary

Reaction Type
2,4-
Dibromobenzaldeh
yde

2,5-
Dibromobenzaldeh
yde

Mechanistic Driver

Suzuki Coupling (Site

1)

Competitive. Mixture

of C2/C4 products

likely unless sterically

bulky ligands (e.g., Q-

Phos) are used to

favor C4.

Selective. Reacts

almost exclusively at

C2 (ortho).

C2 vs C5 electronic

gap is large; C2 vs C4

gap is small.

Suzuki Coupling (Site

2)

Requires isolation of

mono-product first.

Highly efficient at C5

after C2 is substituted

(requires higher

temp/active catalyst).

Stepwise

functionalization is

easier with 2,5.

Schiff Base Formation

Moderate Rate. k_rel

< 1.0 (vs

unsubstituted).

Fast Rate. k_rel > 1.0

(vs unsubstituted).

4-Br (+M) stabilizes

carbonyl; 5-Br (-I)

destabilizes it.

Oxidation to Acid
Forms 2,4-

dibromobenzoic acid.

Forms 2,5-

dibromobenzoic acid.

Standard aldehyde

oxidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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